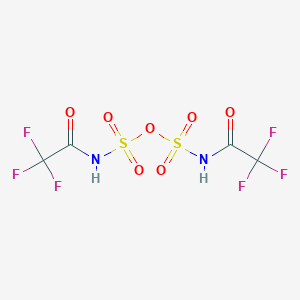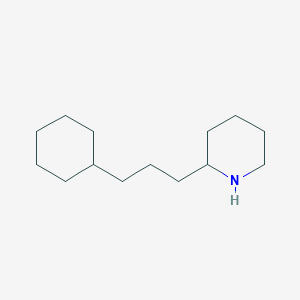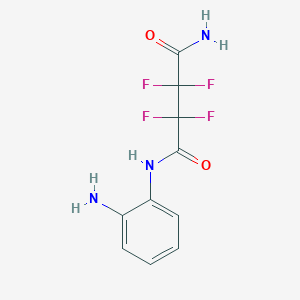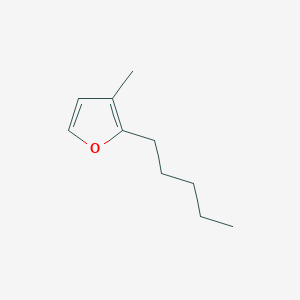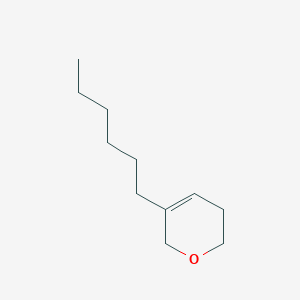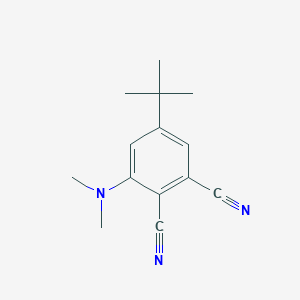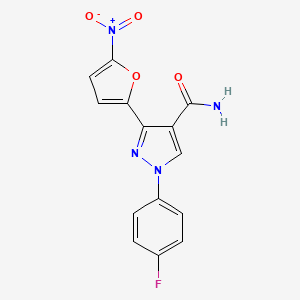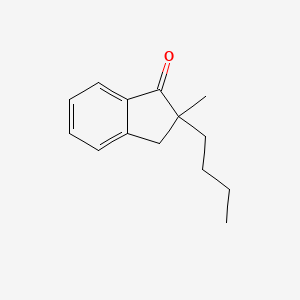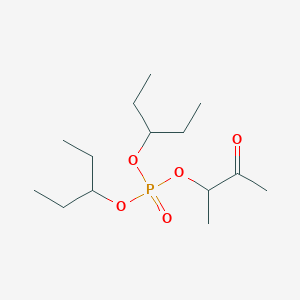![molecular formula C15H19N3O2 B14595484 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole CAS No. 61055-75-2](/img/structure/B14595484.png)
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a nitrophenyl group attached to a hexyl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors. For example, the hexyl chain can be prepared by the reduction of a corresponding hexyl halide using a suitable reducing agent.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a nitrophenyl halide with the hexyl chain in the presence of a base.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
作用机制
The mechanism of action of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitrophenyl group and imidazole ring play crucial roles in the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 1-[2-(4-Nitrophenyl)ethyl]-1H-imidazole
- 1-[2-(4-Nitrophenyl)propyl]-1H-imidazole
- 1-[2-(4-Nitrophenyl)butyl]-1H-imidazole
Uniqueness
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole is unique due to its specific hexyl chain length, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the nitrophenyl group also contributes to its distinct characteristics compared to other imidazole derivatives .
属性
CAS 编号 |
61055-75-2 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
1-[2-(4-nitrophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-4-14(11-17-10-9-16-12-17)13-5-7-15(8-6-13)18(19)20/h5-10,12,14H,2-4,11H2,1H3 |
InChI 键 |
MMOYJTMINLFSLY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
